Peficitinib (hydrobromide)
Description
Context of Janus Kinase Inhibition in Immunological Research
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates immunity, cellular development, and homeostasis. mdpi.com This pathway is essential for controlling immune function, blood cell formation, and cell growth. researchgate.net The JAK family consists of four non-receptor protein tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (Tyk2). nih.gov These kinases are activated by various cytokines, interferons, and growth factors binding to their specific cell surface receptors. ijdvl.compatsnap.com This activation triggers a chain of events where JAKs phosphorylate STAT proteins, which then move to the cell nucleus to regulate the transcription of specific genes involved in immune responses. patsnap.comnih.gov
Recent evidence has highlighted the significant role of the JAK-STAT signaling system in the development of a variety of autoimmune and inflammatory diseases. ijdvl.com Dysregulation of this pathway is implicated in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. ijdvl.comtandfonline.com Given that the JAK/STAT pathway is instrumental in the expression and activation of multiple inflammatory and immunoregulatory mediators, its dysregulation can facilitate immune-mediated damage. frontiersin.org Therefore, inhibiting the JAK pathway has emerged as a promising therapeutic strategy for managing these conditions. frontiersin.org JAK inhibitors can block the signaling of multiple key cytokines, such as various interleukins and interferons, which are central to the inflammatory processes seen in autoimmune disorders. nih.gov
Overview of Peficitinib (B612040) (hydrobromide) as a Research Compound
Peficitinib is a novel, orally bioavailable research compound identified as a potent inhibitor of the Janus kinase family. nih.govresearchgate.net It is a pyrrolo[2,3-b]pyridine derivative that functions by blocking the JAK-STAT signaling pathway, which is critical for mediating immune responses. patsnap.comncats.io In preclinical research, Peficitinib has been characterized as a pan-JAK inhibitor, meaning it inhibits all four members of the JAK family. chemicalbook.com
In enzymatic assays, Peficitinib demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyk2. bmj.com It shows moderate selectivity for JAK3 over the other kinases. nih.govbmj.com The inhibitory concentrations (IC50) are a key measure of a compound's potency in research, with lower values indicating greater potency.
Table 1: In Vitro Inhibitory Activity of Peficitinib
| Target Kinase | IC50 (nmol/L) |
|---|---|
| JAK1 | 3.9 researchgate.netbmj.com |
| JAK2 | 5.0 researchgate.netbmj.com |
| JAK3 | 0.71 researchgate.netbmj.com |
This table presents the half-maximal inhibitory concentration (IC50) values of Peficitinib against the four members of the Janus kinase family in enzymatic assays. These values are used in a research context to quantify the compound's potency.
Preclinical studies have explored the functional consequences of this inhibition. Peficitinib has been shown to inhibit the proliferation of human T-cells that is dependent on Interleukin-2 (B1167480) (IL-2) and to suppress the phosphorylation of STAT5, a key downstream event in JAK signaling. ncats.iotandfonline.com In animal models of arthritis, the compound demonstrated the ability to suppress paw swelling and bone destruction. tandfonline.comfda.gov.tw These findings from in vitro and in vivo models are crucial for characterizing the compound's mechanism of action and its potential effects on immune-mediated pathological processes. ncats.io
Significance of Preclinical and Mechanistic Studies in Compound Evaluation
Preclinical and mechanistic studies are fundamental to the evaluation of any new research compound, including kinase inhibitors like Peficitinib. These studies form the essential bridge between the initial discovery of a molecule and any potential future applications. Mechanistic investigations, which often involve in vitro (cell-based) assays, are designed to elucidate precisely how a compound interacts with its molecular target. oaepublish.com For a kinase inhibitor, this includes determining its selectivity across the kinome—the full set of protein kinases—and its potency in inhibiting the target kinase, often expressed as an IC50 value. nih.gov Understanding the specific binding modes, as has been done for Peficitinib through crystal structure analysis, can reveal why a compound has different effects on various related enzymes. nih.gov
Furthermore, preclinical in vivo studies, typically conducted in animal models of specific diseases, are critical for assessing a compound's activity within a complex biological system. ijdvl.com These studies provide an initial look at how the compound is absorbed, distributed, metabolized, and excreted. They also offer the first evidence of whether the mechanistic action observed in vitro translates into a measurable effect on the disease process, such as reducing inflammation in an arthritis model. tandfonline.com
The knowledge gained from these preclinical evaluations is paramount. It helps researchers understand a compound's biological effects, identify potential off-target activities, and establish a rationale for its mechanism of action. researchgate.netoup.com Without thorough preclinical and mechanistic characterization, the ability to interpret data and make informed decisions about the compound's utility would be severely limited. oaepublish.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H23BrN4O2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
InChI Key |
ZUVPMAPXNYGJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Peficitinib Hydrobromide
Target Engagement and Kinase Selectivity Profiles
Janus Kinase Isoform Inhibition Potency (JAK1, JAK2, JAK3, TYK2)
Peficitinib (B612040) is classified as a pan-JAK inhibitor, meaning it inhibits all four members of the JAK family: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). researchgate.netresearchgate.netoup.com In in vitro kinase assays, peficitinib has demonstrated potent inhibition of these isoforms with varying degrees of selectivity.
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of peficitinib for each JAK isoform. These values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity. Peficitinib shows moderate selectivity for JAK3 over the other isoforms. researchgate.netnih.govresearchgate.net
| JAK Isoform | IC50 (nM) | Source |
|---|---|---|
| JAK1 | 3.9 | ncats.iobmj.commedchemexpress.comtandfonline.comnih.gov |
| JAK2 | 5.0 | ncats.iobmj.commedchemexpress.comtandfonline.comnih.gov |
| JAK3 | 0.7 - 0.71 | ncats.iobmj.comresearchgate.netresearchgate.netmedchemexpress.comtandfonline.comnih.gov |
| TYK2 | 4.8 | bmj.commedchemexpress.comtandfonline.comnih.gov |
Differential Binding Modes with JAK Isoforms: Structural Investigations
Structural studies have revealed that peficitinib binds to the ATP-binding pocket of the JAK enzymes. nih.gov The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of peficitinib is crucial for its inhibitory activity, as it forms three hydrogen bonds with the hinge region of the kinase domain. nih.gov
Interestingly, despite the high degree of similarity in the ATP-binding sites across the JAK isoforms, the binding modes of peficitinib differ among JAK1, JAK2, JAK3, and TYK2. nih.gov Analysis of the crystal structures suggests that the presence of unfavorable water molecules within the binding pocket influences the orientation of the peficitinib molecule. nih.gov This variation in binding orientation is believed to contribute to the observed differences in inhibitory potency against each JAK isoform. nih.gov
Comparative Analysis with Other JAK Inhibitors (Preclinical Focus)
Peficitinib is considered a pan-JAK inhibitor, distinguishing it from more selective JAK inhibitors. oup.commdpi.com For instance, tofacitinib (B832) preferentially inhibits JAK1 and JAK3, while baricitinib (B560044) shows greater potency against JAK1 and JAK2. bmj.comnih.gov In preclinical studies, peficitinib demonstrated similar efficacy to tofacitinib and baricitinib in suppressing STAT phosphorylation induced by various cytokines. oup.com
| JAK Inhibitor | Primary Targets | Selectivity Profile | Source |
|---|---|---|---|
| Peficitinib | JAK1, JAK2, JAK3, TYK2 | Pan-JAK inhibitor with moderate selectivity for JAK3 | researchgate.netoup.commdpi.com |
| Tofacitinib | JAK1, JAK3 | Preferentially inhibits JAK1 and JAK3 over JAK2 and TYK2 | bmj.comnih.govmdpi.com |
| Baricitinib | JAK1, JAK2 | Greater potency against JAK1 and JAK2 than JAK3 and TYK2 | bmj.comnih.govnih.gov |
Modulation of Cytokine Signaling Pathways
JAK-STAT Pathway Inhibition Mechanisms
Peficitinib exerts its pharmacological effects by inhibiting the JAK-STAT signaling pathway. patsnap.com This pathway is a primary mechanism for signal transduction for a wide range of cytokines and growth factors. researchgate.netmdpi.com The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. mdpi.com Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. mdpi.com Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. patsnap.commdpi.commdpi.com
By binding to the ATP-binding site of JAKs, peficitinib blocks their catalytic activity, thereby preventing the phosphorylation and activation of STATs. patsnap.comoup.com This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines. patsnap.com
Effects on Specific Cytokine-Mediated Responses (e.g., IL-2, IL-6, IFN-γ, IL-12, IL-23)
Peficitinib's inhibition of the JAK-STAT pathway has been shown to affect the signaling of several key cytokines implicated in autoimmune and inflammatory diseases.
IL-2: Peficitinib effectively inhibits IL-2-induced T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner. ncats.ioresearchgate.netmedchemexpress.comtandfonline.com IL-2 signaling is primarily mediated through the JAK1/JAK3 pathway. oup.com
IL-6: IL-6 is a pro-inflammatory cytokine that signals through the JAK1/JAK2/TYK2 pathway. oup.commdpi.com By inhibiting these JAKs, peficitinib can block IL-6-mediated inflammatory responses.
IFN-γ: Interferon-gamma (IFN-γ) signals via the JAK1/JAK2 pathway. oup.com Peficitinib has been shown to suppress the production of IFN-γ. fda.gov.tw
IL-12 and IL-23: These cytokines play crucial roles in the differentiation of T helper cells and signal through the JAK2/TYK2 pathway. oup.comfrontiersin.orgfrontiersin.org Inhibition of this pathway by peficitinib can modulate the immune responses driven by these cytokines.
Inhibition of STAT Phosphorylation (STAT1, STAT3, STAT5)
Peficitinib has been shown to effectively inhibit the phosphorylation of several STAT proteins, including STAT1, STAT3, and STAT5, in various cell types. nih.govoup.com This inhibition is a direct consequence of its blockade of JAK activity. patsnap.com
In rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS), peficitinib suppressed the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner when stimulated with interleukin-6 (IL-6) and its receptor (IL-6R). nih.govnih.govresearchgate.net One study interestingly noted that peficitinib not only reduced the phosphorylation of STAT1 but also the total amount of STAT1 protein, a characteristic not previously reported for other JAK inhibitors. nih.gov In these RA-FLS, peficitinib demonstrated comparable efficacy in inhibiting cytokine-induced STAT3 phosphorylation to other JAK inhibitors like tofacitinib and baricitinib. kyoto-u.ac.jp
Furthermore, in peripheral blood mononuclear cells (PBMCs) from healthy individuals and patients with RA and systemic sclerosis (SSc), peficitinib effectively suppressed STAT phosphorylation induced by various cytokines. oup.com Specifically, it inhibited IL-2-induced STAT5 phosphorylation in human lymphocytes with a mean IC50 of 127 nM. medchemexpress.comaopwiki.org This inhibition of STAT5 phosphorylation was also observed in rat whole blood. medchemexpress.com
The inhibition of STAT phosphorylation by peficitinib is a key mechanism underlying its immunomodulatory effects. patsnap.comkyoto-u.ac.jp By blocking the activation of these critical transcription factors, peficitinib can downregulate the expression of numerous pro-inflammatory genes. patsnap.com
Table 1: Inhibitory Effects of Peficitinib on STAT Phosphorylation
| Cell Type | Stimulus | Inhibited STATs | Concentration/IC50 | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-6 and IL-6R | STAT1, STAT3, STAT5 | 0.1, 1, and 5 µM (concentration-dependent) | nih.govnih.govresearchgate.net |
| Human Lymphocytes | IL-2 | STAT5 | 127 nM (mean IC50) | medchemexpress.comaopwiki.org |
| Rat Whole Blood | IL-2 | STAT5 | 124 nM (mean IC50) | medchemexpress.com |
| Peripheral Blood Mononuclear Cells (PBMCs) | Various cytokines | STATs | Comparable to tofacitinib and baricitinib | oup.com |
Impact on Cellular Proliferation and Differentiation
T-Cell Proliferation Modulation
Peficitinib demonstrates a significant modulatory effect on T-cell proliferation. nih.govcapes.gov.brfda.gov.tw This is primarily achieved through the inhibition of the JAK/STAT pathway, which is crucial for T-cell activation and proliferation in response to cytokines like IL-2. nih.govcapes.gov.brmdpi.com
In vitro studies have shown that peficitinib inhibits IL-2-dependent T-cell proliferation in a concentration-dependent manner. medchemexpress.commedchemexpress.com Specifically, peficitinib hydrobromide at concentrations up to 100 nM was found to inhibit IL-2-induced T-cell proliferation, with an IC50 of 10 nM. medchemexpress.commedchemexpress.com This inhibition of proliferation is directly linked to the suppression of IL-2-induced STAT5 phosphorylation. nih.govcapes.gov.br
The JAK-STAT signaling pathway, particularly involving JAK1 and JAK3, plays a vital role in the common gamma chain cytokine signaling, which includes IL-2, and is essential for lymphocyte development, growth, and differentiation. oup.com By inhibiting this pathway, peficitinib effectively curtails the proliferation of T-cells, a key component of the inflammatory process in autoimmune diseases. tandfonline.comfda.gov.tw
Effects on Fibroblast-Like Synoviocytes (FLS) Activity and Signaling
Peficitinib exerts significant effects on the activity and signaling of fibroblast-like synoviocytes (FLS), particularly those from patients with rheumatoid arthritis (RA). nih.govnih.gov RA-FLS are key players in the pathogenesis of RA, contributing to synovial inflammation and joint destruction. kyoto-u.ac.jpnih.gov
Peficitinib has been shown to suppress the proliferation of RA-FLS. nih.govnih.gov This effect is mediated through the inhibition of the JAK-STAT pathway within these cells. nih.gov Specifically, peficitinib inhibits the phosphorylation of STAT1, STAT3, and STAT5 in RA-FLS in a concentration-dependent manner. nih.govnih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory mediators. kyoto-u.ac.jp
In studies using a 3D-micromass culture of RA-FLS, peficitinib was able to reduce the multi-layered structure of these cells to a thin monolayer. kyoto-u.ac.jp It also attenuated the production of inflammatory mediators such as vascular endothelial growth factor-A (VEGF-A), matrix metalloproteinases (MMPs), and IL-6. kyoto-u.ac.jpbmj.com Furthermore, peficitinib was found to suppress the secretion of monocyte chemoattractant protein-1 (MCP-1/CCL2) in RA-FLS, which in turn reduced the migration of monocytes. nih.gov
Peficitinib and another JAK inhibitor, tofacitinib, were shown to suppress the autocrine phosphorylation of STAT3 and the expression of apoptosis-resistant genes in RA-FLS, ultimately promoting cell death. kyoto-u.ac.jp
Table 2: Effects of Peficitinib on RA-FLS
| Effect | Mechanism | Key Mediators Affected | Reference |
|---|---|---|---|
| Suppression of Proliferation | Inhibition of JAK-STAT pathway | - | nih.govnih.gov |
| Inhibition of STAT Phosphorylation | Concentration-dependent inhibition | pSTAT1, pSTAT3, pSTAT5 | nih.govnih.govresearchgate.net |
| Reduction of Inflammatory Mediators | Attenuation of production | VEGF-A, MMPs, IL-6, MCP-1/CCL2 | kyoto-u.ac.jpnih.govbmj.com |
| Promotion of Apoptosis | Suppression of anti-apoptotic gene expression | - | kyoto-u.ac.jp |
Preclinical in Vivo Investigation of Peficitinib Hydrobromide
Animal Models of Immune-Mediated Pathologies
Adjuvant-Induced Arthritis (AIA) Model Studies
The adjuvant-induced arthritis (AIA) model in rats, a well-established animal model for rheumatoid arthritis, has been instrumental in assessing the in vivo efficacy of peficitinib (B612040). nih.govmedchemexpress.comreactivi.ro In these studies, peficitinib hydrobromide demonstrated significant, dose-dependent therapeutic effects in both prophylactic and therapeutic settings. medchemexpress.comreactivi.roinvivochem.com Oral administration of peficitinib resulted in a marked reduction in paw swelling and the suppression of bone destruction. nih.govwordpress.com
Mechanistic Insights from Animal Model Outcomes (e.g., Suppression of Bone Destruction, Paw Swelling)
The therapeutic effects of peficitinib in the AIA model are linked to its inhibition of the JAK-STAT signaling pathway, which is crucial in the pathogenesis of rheumatoid arthritis. nih.govnih.gov Peficitinib effectively suppressed key inflammatory markers and processes associated with the disease.
Suppression of Paw Swelling:
Oral administration of peficitinib hydrobromide significantly inhibited the increase in paw volume in a dose-dependent manner in the rat AIA model. medchemexpress.comreactivi.romedchemexpress.com A notable reduction in paw swelling was observed at various dose levels, demonstrating the compound's potent anti-inflammatory properties. medchemexpress.comreactivi.roinvivochem.com
Suppression of Bone Destruction:
Peficitinib also showed a significant, dose-dependent effect on the inhibition of bone destruction in the AIA rat model. nih.govwordpress.com Radiographic analysis of the joints in treated animals revealed a marked decrease in bone erosion and joint damage compared to untreated controls. google.com
Table 1: Effect of Peficitinib on Paw Swelling and Bone Destruction in Rat AIA Model
| Metric | Finding | Source |
| Paw Swelling | Significantly inhibited the increase in paw volume. | medchemexpress.comreactivi.romedchemexpress.com |
| Bone Destruction | Dose-dependently suppressed bone destruction. | nih.govwordpress.com |
| Overall Amelioration | Almost fully ameliorated both paw swelling and bone destruction scores at higher doses. | medchemexpress.comreactivi.ro |
Pharmacodynamic Markers in Animal Models
Whole Blood STAT Phosphorylation as a Biomarker of JAK Inhibition
The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is a critical step in the JAK-STAT signaling cascade. nih.gov The inhibition of STAT phosphorylation serves as a key pharmacodynamic biomarker to confirm the mechanism of action of JAK inhibitors like peficitinib. nih.govwordpress.com
In preclinical studies, the effect of peficitinib on the phosphorylation of STAT proteins, particularly STAT1, STAT3, and STAT5, has been evaluated. nih.gov Peficitinib has been shown to inhibit the phosphorylation of these STAT proteins in a concentration-dependent manner in various cell types, including rheumatoid arthritis fibroblast-like synoviocytes (RA FLS). nih.gov
Specifically, in rat whole blood, peficitinib hydrobromide inhibited IL-2-induced STAT5 phosphorylation in a concentration-dependent manner. medchemexpress.commedchemexpress.commedchemexpress.com This ex vivo analysis provides a direct measure of the compound's target engagement and biological activity in a relevant physiological system. nih.govwordpress.com The suppression of STAT phosphorylation in whole blood correlates with the observed therapeutic efficacy in animal models, establishing it as a reliable biomarker for JAK inhibition by peficitinib. nih.govinvivochem.com
Table 2: Peficitinib Inhibition of STAT Phosphorylation
| Model System | Affected STATs | Observation | Source |
| Rat Whole Blood | STAT5 | Concentration-dependent inhibition of IL-2-induced phosphorylation. | medchemexpress.commedchemexpress.commedchemexpress.com |
| RA FLS | STAT1, STAT3, STAT5 | Concentration-dependent suppression of phosphorylation. | nih.gov |
Chemical Biology and Synthetic Research of Peficitinib Hydrobromide
Synthetic Methodologies for Research Scale
The synthesis of Peficitinib (B612040) on a research scale involves a multi-step linear sequence. A commonly reported pathway commences with 4-chloro-7-azaindole (B22810) as a key starting material. chemicalbook.com The synthesis strategically builds the core structure and attaches the side chains through a series of controlled reactions.
A representative synthetic route involves the following key steps and intermediates: chemicalbook.com
Protection and Functionalization of the Azaindole Core : The synthesis begins with the protection of the nitrogen on the 4-chloro-7-azaindole ring. The use of triisopropylsilyl chloride (TIPSCl) yields the N-protected intermediate. This protecting group is crucial as it blocks the C-2 position and directs subsequent lithiation to the C-5 position. chemicalbook.com
Introduction of the Carboxamide Group : Following directed lithiation with sec-butyllithium (B1581126) (sec-BuLi), the intermediate is quenched with ethyl chloroformate to introduce an ethyl ester at the C-5 position. The TIPS protecting group is then removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The resulting ester is hydrolyzed under basic conditions, and the subsequent treatment with 1,1'-carbonyldiimidazole (B1668759) (CDI) and aqueous ammonium (B1175870) hydroxide (B78521) (NH4OH) efficiently converts the carboxylic acid to the primary amide, a key functional group for the final molecule. chemicalbook.com This two-step sequence produces the intermediate 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
Synthesis of the Adamantane (B196018) Intermediate : A critical component of Peficitinib is the trans-4-aminoadamantan-1-ol (B1440121) side chain. This is prepared from a diastereomeric mixture of 4-aminoadamantan-1-ol. The synthesis involves protecting the amine group, followed by chromatographic separation of the desired trans isomer from the cis isomer. Subsequent deprotection yields the pure trans-4-aminoadamantan-1-ol. chemicalbook.com
Final Coupling Reaction : The final step involves the nucleophilic aromatic substitution reaction between the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide intermediate and the trans-4-aminoadamantan-1-ol intermediate. This coupling is typically achieved under high temperatures to afford the final Peficitinib molecule. chemicalbook.com
| Intermediate Name | Structure | Role in Synthesis |
| 4-chloro-7-azaindole | Pyrrolo[2,3-b]pyridine | Starting material for the core scaffold. chemicalbook.com |
| N-TIPS-4-chloro-7-azaindole | Silyl-protected pyrrolopyridine | Protects the indole (B1671886) nitrogen and directs lithiation. chemicalbook.com |
| 4-chloro-5-ethoxycarbonyl-7-azaindole | Esterified pyrrolopyridine | Intermediate after introduction of the ester group at C-5. chemicalbook.com |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Amidated pyrrolopyridine | Key intermediate containing the core and carboxamide group, ready for final coupling. chemicalbook.com |
| trans-4-aminoadamantan-1-ol | Adamantane derivative | The crucial side-chain component containing the required stereochemistry. chemicalbook.com |
Stereochemistry is a critical aspect of Peficitinib's synthesis, as the biological activity is dependent on the specific spatial arrangement of the adamantane substituent. The molecule contains a trans relationship between the amino group and the hydroxyl group on the adamantane ring. fda.govnih.gov
The primary stereochemical challenge lies in the preparation of the trans-4-aminoadamantan-1-ol intermediate. chemicalbook.com The synthesis typically starts with a 1:1 diastereomeric mixture of 4-aminoadamantan-1-ol. To isolate the required trans isomer, a strategic separation process is employed: chemicalbook.com
Protection of the Amine : The amine moiety of the diastereomeric mixture is first protected, for instance, using benzyl (B1604629) chloroformate. This reaction forms two diastereomeric carbamates.
Chromatographic Separation : The resulting diastereomers possess different physical properties, which allows for their separation using column chromatography. This step is crucial for isolating the desired trans-protected intermediate from the unwanted cis isomer. chemicalbook.com
Deprotection : The separated trans isomer is then subjected to a deprotection step, such as catalytic hydrogenation with palladium on carbon, to remove the benzyl carbamate (B1207046) group and yield the enantiomerically pure trans-4-aminoadamantan-1-ol. chemicalbook.com
This sequence ensures that the final coupling reaction proceeds with the correct stereoisomer, leading to the synthesis of Peficitinib with the precise three-dimensional structure required for its pharmacological activity. chemicalbook.comnih.gov
Structure-Activity Relationship (SAR) Studies in Preclinical Settings
The molecular structure of Peficitinib is built upon a 1H-pyrrolo[2,3-b]pyridine scaffold, which serves as a bioisostere for the purine (B94841) ring of ATP and is a common feature in many kinase inhibitors. This core structure is essential for the molecule's interaction with the ATP-binding pocket of the Janus kinase (JAK) family. researchgate.netnih.gov
Key aspects of the core's contribution to activity include:
Hinge-Binding Interaction : The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of Peficitinib is critical for anchoring the inhibitor within the kinase domain. It forms three specific hydrogen bonds with the hinge region of the JAK enzymes, a crucial interaction for potent inhibition. researchgate.netnih.gov
Structure-activity relationship (SAR) studies were instrumental in optimizing the lead compounds that ultimately led to the discovery of Peficitinib. A pivotal finding in these studies was the impact of modifications at the C4-position of the pyrrolo[2,3-b]pyridine ring. nih.gov
The introduction of the (trans-5-hydroxyadamantan-2-yl)amino group at this position resulted in a significant increase in both JAK inhibitory activity and metabolic stability when compared to earlier lead compounds. nih.gov This modification highlights the importance of the C4-substituent in defining the potency and drug-like properties of this class of inhibitors.
Peficitinib is characterized as a pan-JAK inhibitor, meaning it inhibits all four members of the JAK family, although it displays a degree of selectivity. nih.gov In enzymatic assays, Peficitinib shows moderate selectivity for JAK3. nih.gov The inhibitory profile demonstrates the compound's ability to potently target the enzymatic activity across the JAK family, which is central to its mechanism of action. nih.govnih.gov
The following table summarizes the inhibitory activity of Peficitinib against the different JAK family members.
| Target | IC₅₀ (nM) |
| JAK1 | 4.0 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 5.0 |
| (Data sourced from reference researchgate.net) |
These values illustrate the potent, sub-nanomolar to low single-digit nanomolar inhibition across the JAK family, with the highest potency observed against JAK3. researchgate.net The specific chemical architecture of Peficitinib, achieved through targeted modifications, is directly responsible for this distinct activity and selectivity profile. fda.govnih.gov
Emerging Research Applications and Mechanistic Discoveries
Reprogramming of Fibroblasts for Regenerative Research
A significant area of emerging research is the capacity of Peficitinib (B612040) to induce cellular reprogramming, specifically converting readily available human fibroblasts into more specialized cell types with therapeutic potential.
In a notable study, Peficitinib was identified from a screening of a U.S. Food and Drug Administration (FDA)-approved drug library for its ability to reprogram human fibroblasts into functional Dermal Papilla Cell-like Cells (DPC-LCs). nih.gov Dermal papilla cells are crucial for regulating the development and growth of hair follicles, and their functional loss is a key factor in hair loss conditions. nih.gov The research demonstrated that treating fibroblasts from human foreskin and scalp with Peficitinib alone was sufficient to induce this transformation. nih.gov These newly generated DPC-LCs not only acquired a molecular profile highly similar to that of primary DPCs but also demonstrated the functional capability to induce hair growth, offering a promising new avenue for developing cell-based therapies for hair loss. nih.gov
The mechanism underlying the Peficitinib-induced conversion of fibroblasts to DPC-LCs involves the modulation of key developmental signaling pathways. nih.gov Transcriptome analysis of the reprogrammed cells revealed a significant upregulation and enrichment of the Wingless/integrated (Wnt) and the Transforming growth factor-β (TGF-β) signaling pathways. nih.gov Both Wnt and TGF-β pathways are known to be critically important in the morphogenesis of hair follicles. nih.govnih.gov The activation of these pathways appears to be a central component of the cellular identity shift from fibroblasts to DPC-LCs driven by Peficitinib.
| Pathway | Modulation | Role in Hair Follicle Morphogenesis |
| Wnt Signaling | Upregulated/Enriched | Crucial for development and growth regulation |
| TGF-β Signaling | Upregulated/Enriched | Plays a key role in development and cycling |
Investigational Effects in Other Preclinical Disease Models
Peficitinib is also being investigated for its effects on other diseases where JAK/STAT signaling is a key driver of pathology, such as certain rare proliferative neoplasms.
Preclinical research has identified Peficitinib as a potent agent against diffuse-type tenosynovial giant cell tumor (dTGCT), a rare and destructive benign synovial neoplasm. nih.govsciengine.comresearchgate.net In a study comparing five clinically approved JAK inhibitors, Peficitinib demonstrated the highest potency in mitigating the pathological responses of dTGCT fibroblast-like synoviocytes (FLS) and macrophages, the cell types implicated in the disease. nih.govsciengine.com The study noted that the potency of Peficitinib in this context was significantly higher than that of pexidartinib, the only FDA-approved drug for dTGCT. nih.govsciengine.com Peficitinib was shown to inhibit the proliferation, migration, and invasion of dTGCT FLS and induce cell death in dTGCT synovial macrophages. sciengine.comresearchgate.net
The mechanistic basis for Peficitinib's efficacy in dTGCT models is linked to its inhibition of the JAK/STAT signaling pathway, with a specific emphasis on Tyrosine Kinase 2 (TYK2). nih.govsciengine.com The research revealed that JAK/STAT signaling is markedly activated in the synovium of dTGCT patients. nih.govsciengine.com Peficitinib mechanistically targets and potently inhibits TYK2, a member of the JAK family that was found to be necessary for the pathological progression of both FLS and macrophages in dTGCT. nih.govsciengine.com This identification of TYK2 as a key therapeutic target in dTGCT and Peficitinib as a potent inhibitor represents a significant finding for potential future treatments. nih.gov
| Cell Type | Pathological Response | Effect of Peficitinib | Key Mechanistic Target |
| dTGCT Fibroblast-like Synoviocytes (FLS) | Proliferation, Migration, Invasion | Inhibition | TYK2 |
| dTGCT Macrophages | Inflammatory Responses | Induction of Cell Death | TYK2 |
Methodological Approaches in Peficitinib Hydrobromide Research
In Vitro Kinase Assays for IC50 Determination
The inhibitory activity of peficitinib (B612040) against the Janus kinase (JAK) family of enzymes is a cornerstone of its therapeutic effect. To quantify this, researchers have extensively used in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
Peficitinib has been identified as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family. tandfonline.com Kinase assays have demonstrated that peficitinib inhibits JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) with varying degrees of potency. tandfonline.commedchemexpress.cominvivochem.comnih.govbmj.com The IC50 values obtained from these assays are crucial for understanding the drug's selectivity profile. For instance, peficitinib has shown the most potent inhibitory activity against JAK3. invivochem.com
Here is a summary of the reported IC50 values for peficitinib against different JAK isoforms:
| Kinase | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 - 0.71 |
| TYK2 | 4.8 |
These values were determined using purified kinase domains and a substrate, with the kinase activity measured by the rate of phosphorylation, often through methods like ELISA. invivochem.com The reaction is typically initiated by adding the kinase domain to a mixture containing the substrate and varying concentrations of peficitinib. invivochem.com
Cell-Based Assays
To understand the functional consequences of JAK inhibition in a more physiologically relevant context, researchers have employed a range of cell-based assays. These assays bridge the gap between biochemical activity and cellular response.
T-cell Proliferation Assays: A key function of several cytokines involved in autoimmune diseases is to stimulate the proliferation of T-cells, a process highly dependent on JAK signaling. Peficitinib has been shown to inhibit the proliferation of human T-cells induced by interleukin-2 (B1167480) (IL-2) in a concentration-dependent manner. medchemexpress.cominvivochem.comnih.gov The IC50 for this inhibition has been reported to be 10 nM and 18 nM in different studies. medchemexpress.cominvivochem.com This demonstrates that peficitinib can effectively block the signaling pathways that lead to T-cell expansion, a critical event in the pathogenesis of rheumatoid arthritis.
Fibroblast-Like Synoviocytes (FLS) Stimulation Assays: Fibroblast-like synoviocytes (FLS) are key players in the pathology of rheumatoid arthritis, contributing to inflammation and joint destruction. colab.ws Assays using FLS from rheumatoid arthritis patients have been crucial in evaluating the effects of peficitinib.
Studies have shown that peficitinib can:
Inhibit the proliferation of RA FLS. nih.gov Specifically, a 14% reduction in proliferation was observed with peficitinib treatment. nih.gov
Suppress the secretion of pro-inflammatory mediators like IL-6, VEGF, and matrix metalloproteinase-3 from FLS stimulated with platelet-derived growth factor (PDGF). nih.gov
Reduce the migration of monocytic THP-1 cells and peripheral blood mononuclear cells (PBMCs) when these cells are exposed to the conditioned medium from peficitinib-treated RA FLS. nih.govacrabstracts.org
Inhibit the phosphorylation of STAT proteins in RA-FLS following stimulation with cytokines like IL-6. nih.gov
Biochemical and Molecular Techniques
To delve deeper into the molecular mechanisms underlying the cellular effects of peficitinib, researchers have utilized various biochemical and molecular techniques.
Western Blotting and Phosphorylation Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of peficitinib research, it has been instrumental in analyzing the phosphorylation status of key signaling proteins, particularly the Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAKs.
Following cytokine stimulation, JAKs phosphorylate STATs, leading to their activation and translocation to the nucleus to regulate gene expression. tandfonline.com Western blot analyses have consistently demonstrated that peficitinib inhibits the phosphorylation of STAT1, STAT3, and STAT5 in various cell types, including RA FLS and T-cells, in a concentration-dependent manner. nih.govnih.govkyoto-u.ac.jp For example, in RA FLS stimulated with IL-6 and its soluble receptor, peficitinib suppressed the phosphorylation of STAT1, STAT3, and STAT5. nih.gov This inhibition of STAT phosphorylation serves as a direct indicator of JAK inhibition by peficitinib within the cellular environment. Interestingly, one study noted that peficitinib also reduced the total levels of STAT1 protein, a characteristic not commonly reported for other JAK inhibitors. nih.gov
Gene Expression Analysis
Gene expression analysis provides insights into how peficitinib modulates the transcription of genes involved in inflammation and immune responses. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are used to measure the levels of specific messenger RNA (mRNA) molecules. mdpi.comiric.cagene-quantification.de
Research has shown that peficitinib can suppress the expression of apoptosis-resistant genes in RA-FLS. kyoto-u.ac.jp By inhibiting the JAK-STAT pathway, peficitinib can alter the transcriptional landscape of these cells, contributing to the resolution of inflammation. Transcriptomic studies, which provide a broader view of gene expression changes, can further elucidate the comprehensive impact of peficitinib on cellular function. nih.gov
Animal Model Protocols for Mechanistic and Preclinical Efficacy Studies
Animal models of inflammatory diseases, particularly arthritis, are indispensable for evaluating the in vivo efficacy and mechanism of action of drug candidates like peficitinib. The rat adjuvant-induced arthritis (AIA) model is a widely used and well-characterized model for rheumatoid arthritis. nih.govcapes.gov.br
In the AIA model, arthritis is induced in rats by injecting an adjuvant. nih.govcapes.gov.br Peficitinib has been evaluated in this model using various dosing regimens, including prophylactic (administered at the time of adjuvant injection) and therapeutic (administered after the onset of arthritis) oral dosing. nih.govcapes.gov.br Studies have consistently shown that peficitinib dose-dependently suppresses paw swelling and bone destruction in this model. nih.govcapes.gov.br For instance, in a prophylactic regimen, peficitinib almost completely ameliorated paw swelling and bone destruction at the highest dose tested (30 mg/kg). tandfonline.com The therapeutic efficacy of peficitinib was also demonstrated by its ability to suppress paw swelling and reduce bone destruction scores in established arthritis. tandfonline.comnih.gov
Furthermore, mechanistic studies in these animal models have involved ex vivo analysis of STAT5 phosphorylation in whole blood, confirming that oral administration of peficitinib leads to systemic inhibition of JAK signaling. nih.gov Continuous intraperitoneal infusion has also been used to maintain constant drug exposure and study its effects. nih.govcapes.gov.br
Crystallography and Structural Analysis of Protein-Ligand Interactions
Understanding how peficitinib binds to its target kinases at the atomic level is crucial for rational drug design and for explaining its potency and selectivity. X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional structure of proteins and protein-ligand complexes. nih.govnih.govembl.de
While specific crystallographic data for peficitinib in complex with all JAK isoforms may not be publicly available in extensive detail, the development of peficitinib involved structural characterization. tandfonline.com Such studies would involve crystallizing the kinase domain of a JAK protein in the presence of peficitinib and then using X-ray diffraction to determine the precise interactions between the drug and the amino acid residues in the ATP-binding pocket of the kinase. cnr.itgu.se This information is invaluable for understanding the molecular basis of its inhibitory activity and for guiding the development of next-generation inhibitors with improved properties.
Future Directions in Academic Research on Peficitinib Hydrobromide
Elucidating Nuances of JAK Isoform Selectivity and Specific Off-Target Effects at the Molecular Level
Peficitinib (B612040) is classified as a pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). nih.govresearchgate.net However, in vitro kinase assays have revealed a moderate selectivity for JAK3. researchgate.netnih.gov Future research will likely delve deeper into the structural and molecular basis of this selectivity. High-resolution crystal structures of peficitinib in complex with each of the four JAK isoforms have been determined, providing a foundational understanding of its binding modes. researchgate.net These studies have interestingly revealed different binding orientations of the core scaffold within the ATP-binding pocket of each JAK isoform. researchgate.net Further computational analyses, such as quantum biochemistry approaches, can provide more profound insights into the specific interactions, including hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern its affinity and selectivity for each JAK. rsc.org
A critical area of investigation is the correlation between its JAK inhibition profile and specific cellular effects. While pan-JAK inhibition contributes to its broad efficacy, it also raises questions about potential off-target effects. Research is needed to systematically identify and characterize any non-JAK kinases or other proteins that peficitinib may interact with at clinically relevant concentrations. nih.govoup.com Understanding these off-target interactions is crucial for a complete comprehension of its pharmacological profile.
Exploring Novel Biological Pathways Influenced by JAK Inhibition beyond Canonical Pathways
The canonical JAK-STAT signaling pathway is the primary mechanism through which peficitinib exerts its immunomodulatory effects. nih.govoup.com However, there is a growing recognition that JAKs can influence other signaling pathways, and that STAT proteins can be activated by other kinases. oup.com Future research should aim to uncover these non-canonical pathways. For instance, studies have suggested that JAKs can translocate to the nucleus and directly phosphorylate histones, thereby exerting genomic effects independent of STATs. oup.com Investigating whether peficitinib modulates these non-canonical activities could reveal novel mechanisms of action.
Furthermore, the JAK-STAT pathway is intricately connected with other signaling networks involved in inflammation and immunity. oup.com Research could focus on how peficitinib-mediated JAK inhibition cross-talks with pathways such as the NF-κB and MAPK pathways. A study on rheumatoid arthritis fibroblast-like synoviocytes (FLS) showed that peficitinib suppressed the JAK-STAT pathway and subsequently inhibited monocyte chemotaxis and the proliferation of FLS through the inhibition of inflammatory cytokines. mdpi.com Interestingly, this study also noted that peficitinib reduced total STAT1 levels, a characteristic not previously reported for other JAK inhibitors, suggesting a unique mechanism that warrants further investigation. mdpi.com
Development and Validation of Advanced Preclinical Models for Disease Specificity
While peficitinib has demonstrated efficacy in rodent models of arthritis, such as the adjuvant-induced arthritis model in rats where it dose-dependently inhibited bone destruction and paw swelling, there is a need for more sophisticated preclinical models. tandfonline.comresearchgate.net Future research should focus on developing and validating advanced models that more accurately recapitulate the complexity of human autoimmune diseases. This includes the use of humanized mouse models, patient-derived organoids, and "disease-in-a-dish" platforms using patient cells.
These advanced models would allow for a more nuanced investigation of peficitinib's efficacy and mechanism of action in specific disease contexts beyond rheumatoid arthritis. For example, although a Phase II trial in ulcerative colitis did not meet its primary endpoint, one dosage showed significant improvements, suggesting that further investigation in more refined preclinical models of inflammatory bowel disease could be warranted. bmj.com Similarly, its potential in other autoimmune conditions like psoriasis and systemic sclerosis could be more effectively explored using disease-specific preclinical models that incorporate the genetic and cellular heterogeneity seen in patients. oup.comnih.gov
Contribution to the Rational Design of Next-Generation JAK Inhibitors with Enhanced Selectivity or Novel Mechanisms
The development of peficitinib and other first-generation JAK inhibitors has provided a wealth of structural and pharmacological data that can inform the rational design of next-generation inhibitors. nih.gov Future research can leverage the understanding of peficitinib's binding modes with different JAK isoforms to design new molecules with enhanced selectivity. researchgate.net By identifying the key structural determinants for its moderate JAK3 preference, medicinal chemists can design compounds that are highly selective for a single JAK isoform, which may offer a more favorable safety profile by minimizing off-target effects. oup.comfrontiersin.org
Moreover, the exploration of peficitinib's interactions within the ATP-binding pocket can inspire the design of inhibitors with novel mechanisms of action. researchgate.net For instance, instead of being a purely competitive inhibitor, future molecules could be designed to be allosteric inhibitors or to target the pseudokinase domain of JAKs, which is known to regulate kinase activity. nih.govfrontiersin.org The insights gained from peficitinib's structure-activity relationships will be invaluable in these endeavors.
Investigating Peficitinib's Potential in Other Underexplored Research Areas Based on its Unique Pharmacological Profile
The immunomodulatory properties of peficitinib suggest its potential utility in research areas beyond its current approved indications. Given the central role of the JAK-STAT pathway in a multitude of cellular processes, including cell proliferation and survival, there is a rationale for investigating its effects in oncology. researchgate.net The JAK-STAT pathway is known to be constitutively activated in various cancers, and preclinical studies with other JAK inhibitors have shown promise. nih.gov
Q & A
Q. What are the key pharmacological properties of peficitinib hydrobromide, and how are they validated in preclinical models?
Peficitinib hydrobromide is an orally active pan-JAK inhibitor with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (Tyk2) . Preclinical validation includes:
- In vitro : Inhibition of IL-2-induced STAT5 phosphorylation in rat whole blood (mean IC50 = 124 nM) and human lymphocytes (IC50 = 127 nM) .
- In vivo : Dose-dependent efficacy in adjuvant-induced arthritis rat models (1–30 mg/kg, oral, once daily) . Methodological considerations include using flow cytometry for STAT phosphorylation assays and histopathological scoring for joint damage .
Q. How should pharmacokinetic (PK) studies be designed to account for ethnic variability in peficitinib exposure?
PK studies must address differences in drug metabolism between populations. For example:
- In Japanese vs. Caucasian subjects, peficitinib exhibits 70% higher Cmax and 49% higher AUCinf due to undefined genetic polymorphisms in SULT2A1 and NNMT enzymes .
- Study design should include stratified randomization, standardized dosing (e.g., 20–200 mg single-dose comparisons), and urine collection to assess renal excretion (3.4–25.1 mg unchanged in Japanese vs. 2.9–19.8 mg in Caucasians) .
Q. What are the standard endpoints for evaluating peficitinib's efficacy in rheumatoid arthritis (RA) clinical trials?
Key endpoints include:
- Radiographic progression : Assessed via van der Heijde-modified Sharp score (mTSS), focusing on erosion and joint space narrowing (JSN) changes at Week 28/52 .
- Clinical response : Proportion of patients achieving non-progression (mTSS ≤0.5 change) and ACR20/50/70 criteria .
- Safety : Treatment-emergent adverse events (TEAEs) such as infections, with subgroup analyses for glucocorticoid users .
Advanced Research Questions
Q. How do baseline inflammatory markers influence peficitinib's therapeutic efficacy, and how can these be analyzed statistically?
Elevated baseline CRP (>2.5 mg/dL) and higher prednisolone doses correlate with reduced efficacy, as shown in RAJ4 trial post hoc analyses .
- Methodology : Use multivariate logistic regression to model interactions between covariates (CRP, prednisolone dose) and treatment effect. Odds ratios for non-progression decrease by 15–20% per unit increase in CRP .
- Implication : Stratify trial populations by CRP thresholds or limit glucocorticoid use during randomization .
Q. What experimental approaches resolve contradictions in peficitinib's efficacy across patient subgroups?
Contradictions arise from divergent responses in seropositive vs. seronegative RA or ethnic subgroups. Strategies include:
- Sensitivity analyses : Replicate findings using alternative endpoints (e.g., DAS28 vs. mTSS) .
- Mechanistic studies : Compare JAK isoform inhibition profiles (e.g., JAK3 selectivity) in vitro across immune cell subtypes .
- Meta-analysis : Pool data from phase 3 trials (RAJ3, RAJ4) to identify consistent predictors of response .
Q. How can the synthetic route of peficitinib hydrobromide be optimized for scalable research-grade production?
The synthesis involves:
- Step 1 : TIPSCl protection of 4-chloro-7-azaindole, followed by lithiation and ethyl chloroformate substitution to yield intermediate 181 .
- Step 2 : Chiral resolution of 4-aminoadamantan-1-ol (182) via Cbz protection and Pd/C hydrogenation to obtain trans-isomer 185 .
- Optimization : Replace chromatographic steps with enzymatic resolution or asymmetric catalysis to improve yield (>80%) and reduce waste .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing predictive factors in peficitinib trials?
- Univariate screening : Identify covariates (e.g., CRP, SJC) with significant treatment interaction (p ≤ 0.15) .
- Multivariate modeling : Adjust for confounders using logistic regression (e.g., baseline CRP × dose interaction) .
- Machine learning : Apply decision trees to classify high/low responders based on baseline biomarkers .
Q. How are radiographic progression data standardized across multi-center RA trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
